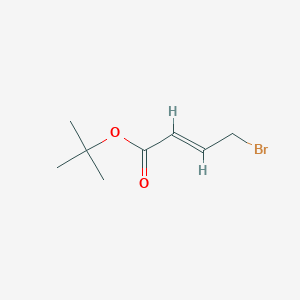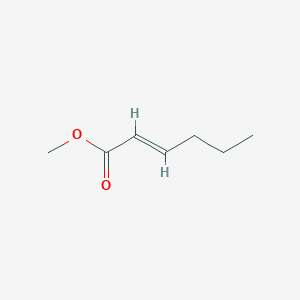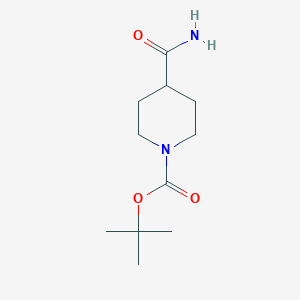![molecular formula C11H17N3O2 B153437 tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 374795-76-3](/img/structure/B153437.png)
tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a derivative of the pyrazine class, which is a heterocyclic aromatic organic compound. Pyrazines and their derivatives are known for their applications in pharmaceuticals due to their biological activities. The tert-butyl group attached to the pyrazine ring can influence the physical and chemical properties of the compound, potentially making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl substituted pyrazine derivatives can be achieved through various methods. A novel route for the synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study discusses the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl substituted pyrazoles in chemical reactions . Additionally, tert-butyl amides derived from Ugi reactions have been used to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .
Molecular Structure Analysis
The molecular structure and conformation of tert-butyl substituted pyrazine derivatives have been studied using spectroscopic methods. For instance, the 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates have been recorded to understand their conformational behavior . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the electronic structure and stability of such molecules .
Chemical Reactions Analysis
Tert-butyl substituted pyrazines can undergo various chemical reactions, which are essential for their application in synthesis. The regioselectivity and reaction media for the synthesis of tert-butyl substituted pyrazoles have been studied, showing that different conditions can lead to the formation of various regioisomers . The electrophilic halogenation and cycloaddition reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin derivatives have also been explored, further demonstrating the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazines are influenced by their molecular structure. The first hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, suggest an extended π-electron delocalization over the pyrazine ring, which is responsible for the nonlinearity of the molecule . This indicates that such compounds could have interesting electronic properties, potentially useful in materials science.
Applications De Recherche Scientifique
Synthesis Applications
Microwave-Assisted Preparation of Dihydropyrazolo[1,5-a]pyrazine-4,7-diones The utility of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate in synthesizing 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones through a microwave-assisted process has been highlighted. This method demonstrates the neighboring-group-assisted cleavage of tert-butylamides and positions TERT-butyl isocyanide as a convertible isocyanide, introducing a new pathway in the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).
Innovations in Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Research has also demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process leads to the production of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which, when reacted with alkyl hydrazines, result in mixtures of isomeric pyrazoles. These mixtures can be efficiently separated to yield the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating the compound’s significant potential in synthetic organic chemistry (Iminov et al., 2015).
Chemical Modification and Reactivity
Reactivity and Acylation of Pyrazolo[5,1-c][1,2,4]triazines The compound has been used in studies focused on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives. Specifically, it has been involved in the preparation and acylation of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-ones, revealing valuable insights into the compound's reactivity under various agents (Mironovich & Shcherbinin, 2014).
Dipeptoid Diversity and Ugi Reaction The compound is associated with the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide. This process has paved the way for the development of a wider diversity of Ugi-type dipeptoids, which are of significant interest in the field of drug discovery and medicinal chemistry (Krasavin & Nikulnikov, 2012).
Structural and Crystallographic Studies
Formation of 1-Methyl-1H-pyrazol-5-yl Substituent The compound's utility has been explored in the formation of a 1-methyl-1H-pyrazol-5-yl substituent. This process involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a title compound with a distinct dihedral angle, contributing to the understanding of molecular structures (Richter et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNFMTYTTHEPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620718 |
Source


|
| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
CAS RN |
374795-76-3 |
Source


|
| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
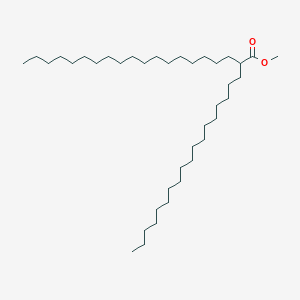
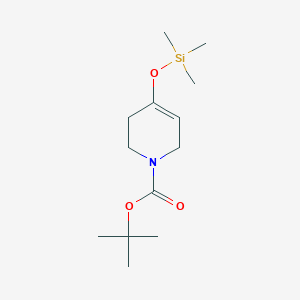

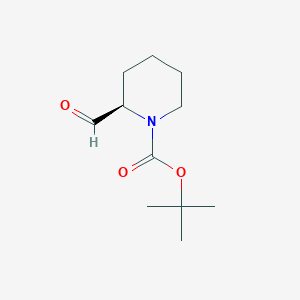
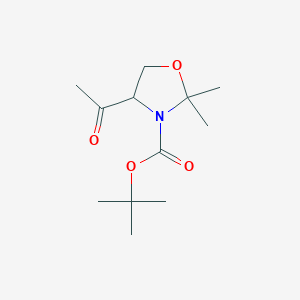
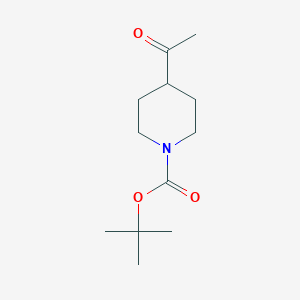
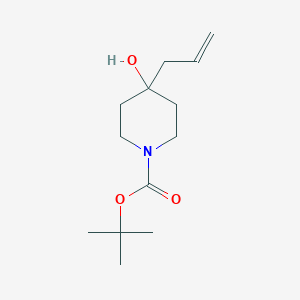
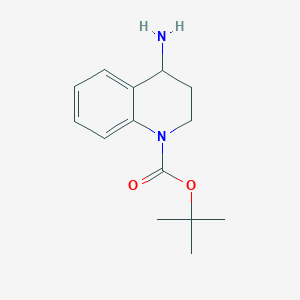
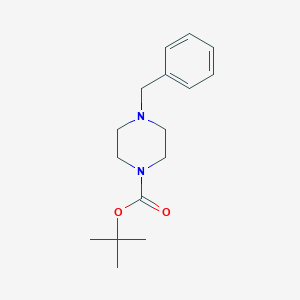
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
